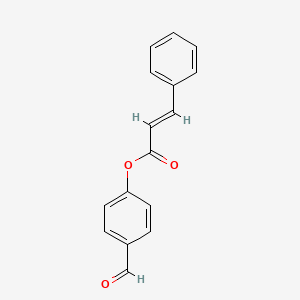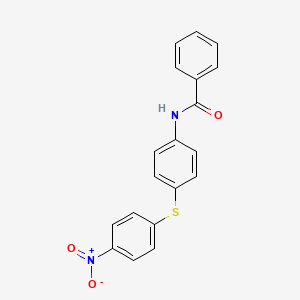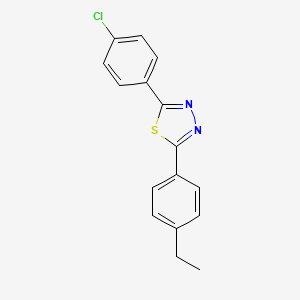
4-formylphenyl (2E)-3-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylphenyl (2E)-3-phenylprop-2-enoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a phenylprop-2-enoate moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Formylphenyl-(2E)-3-phenylprop-2-enoat kann über verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Veresterung von 4-Formylphenylboronsäure mit (2E)-3-Phenylprop-2-ensäure. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. Palladium, und wird unter milden Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 4-Formylphenyl-(2E)-3-phenylprop-2-enoat die Verwendung von großvolumigen Reaktoren und kontinuierlichen Fließprozessen umfassen. Die Ausgangsstoffe, wie z. B. 4-Formylphenylboronsäure und (2E)-3-Phenylprop-2-ensäure, werden zusammen mit dem Katalysator in den Reaktor eingespeist. Die Reaktion wird überwacht und gesteuert, um die Ausbeute zu optimieren und Nebenprodukte zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Formylphenyl-(2E)-3-phenylprop-2-enoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Formylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Formylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einer Hydroxylgruppe reduziert werden.
Substitution: Die Phenylringe können elektrophile aromatische Substitutionsreaktionen eingehen, wie z. B. Nitrierung, Sulfonierung und Halogenierung.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem alkalischen Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nitrierung mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure.
Hauptprodukte, die gebildet werden
Oxidation: 4-Formylphenyl-(2E)-3-phenylprop-2-ensäure.
Reduktion: 4-Hydroxymethylphenyl-(2E)-3-phenylprop-2-enoat.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
4-Formylphenyl-(2E)-3-phenylprop-2-enoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer aromatischer Verbindungen.
Biologie: Aufgrund seiner reaktiven Formylgruppe wurde es als möglicher biochemischer Sensor untersucht.
Medizin: Es wird als mögliches Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen untersucht.
Industrie: Es wird bei der Produktion von fortschrittlichen Materialien wie Polymeren und Harzen eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 4-Formylphenyl-(2E)-3-phenylprop-2-enoat beinhaltet seine reaktive Formylgruppe, die kovalente Bindungen mit Nukleophilen eingehen kann. Diese Reaktivität macht es in verschiedenen chemischen Transformationen nützlich und zu einem Vorläufer bei der Synthese komplexerer Moleküle. Die beteiligten molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und der Art der Nukleophile ab, mit denen es interagiert .
Wirkmechanismus
The mechanism of action of 4-formylphenyl (2E)-3-phenylprop-2-enoate involves its reactive formyl group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a precursor in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Formylphenylboronsäure: Teilt die Formylphenyleinheit, unterscheidet sich jedoch in ihrer Boronsäurefunktionalität.
(2E)-3-(4-Formylphenyl)prop-2-ensäure: Ähnliche Struktur, aber ohne Esterbindung.
Einzigartigkeit
4-Formylphenyl-(2E)-3-phenylprop-2-enoat ist einzigartig aufgrund seiner Kombination aus einer Formylgruppe und einer Esterbindung, die eine unterschiedliche Reaktivität und Vielseitigkeit in der chemischen Synthese bietet. Dies macht es zu einem wertvollen Zwischenprodukt bei der Herstellung verschiedener komplexer organischer Moleküle .
Eigenschaften
Molekularformel |
C16H12O3 |
|---|---|
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
(4-formylphenyl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H12O3/c17-12-14-6-9-15(10-7-14)19-16(18)11-8-13-4-2-1-3-5-13/h1-12H/b11-8+ |
InChI-Schlüssel |
ASHIAZHAFARVET-DHZHZOJOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)

![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)

![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-3-hydroxybenzohydrazide](/img/structure/B11709486.png)
![2-[(2-Chlorophenyl)methylideneamino]phenol](/img/structure/B11709499.png)



![N'-[(E)-(4-butoxyphenyl)methylidene]-3,5-dimethyl-1H-indole-2-carbohydrazide](/img/structure/B11709518.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)

![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
